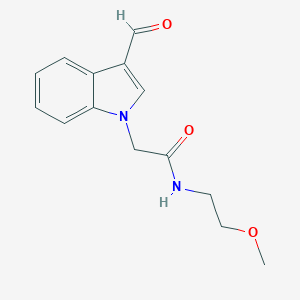

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

描述

Historical Context and Development

The compound was first synthesized in the early 21st century, with PubChem records indicating its creation date as July 12, 2005. Its development aligns with advancements in indole chemistry, particularly in the functionalization of indole scaffolds for pharmaceutical applications. The formylation of indole derivatives, a key step in its synthesis, often employs the Vilsmeier-Haack reaction, a method widely used for introducing formyl groups into electron-rich aromatic systems. Early synthetic routes focused on optimizing yield and purity, with later studies exploring its reactivity in cross-coupling reactions and as a building block for heterocyclic compounds.

Significance in Heterocyclic Chemistry

Indole derivatives are central to heterocyclic chemistry due to their prevalence in natural products and pharmaceuticals. The structural features of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide—specifically its formyl and methoxyethyl groups—enhance its utility in synthetic applications:

- Drug Discovery : The indole scaffold is a common motif in serotonin receptor modulators and kinase inhibitors.

- Synthetic Intermediates : The formyl group facilitates nucleophilic additions, enabling the synthesis of Schiff bases or hydrazones for further functionalization.

- Catalysis : The electron-rich indole ring participates in metal-catalyzed cross-couplings, expanding access to complex heterocycles.

Structural Features and Classification

The compound’s structure comprises three key components (Table 1):

Table 1: Structural Components of this compound

The SMILES notation $$ \text{COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O} $$ highlights the connectivity of these groups. The molecule’s planar indole core and substituents contribute to its crystalline properties, as evidenced by X-ray diffraction studies of analogous indole derivatives.

Physicochemical Properties

Key physicochemical properties include:

- Molecular Weight : 260.29 g/mol.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMAC) due to the acetamide and methoxyethyl groups.

- Hydrogen Bonding : Three hydrogen bond acceptors (two carbonyl oxygens, one methoxy oxygen) and one hydrogen bond donor (amide NH).

- Reactivity : The formyl group undergoes nucleophilic addition, while the indole nitrogen participates in alkylation or acylation reactions.

Table 2: Experimental and Calculated Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | 1.2 (estimated) | PubChem |

| Topological Polar Surface Area | 67.8 Ų | PubChem |

| Melting Point | Not reported | – |

The compound’s stability under ambient conditions is inferred from its storage recommendations in chemical databases (e.g., sealed, dry environments).

属性

IUPAC Name |

2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACJMJIASRJROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364906 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347319-85-1 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional Thermal Methods

Traditional reflux conditions require prolonged heating (6–8 hours) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). A representative protocol involves:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the N-alkylation step by enhancing molecular agitation. Optimal parameters include:

Comparative Data :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Yield | 78–82% | 90–95% |

| Energy Consumption | High | Moderate |

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

-NMR (400 MHz, DMSO-) :

-

-NMR (100 MHz, DMSO-) :

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide.

Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Scientific Research Applications

The compound has several notable applications across various scientific fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex indole derivatives and heterocyclic compounds, which are essential in medicinal chemistry.

Biology

- Biological Activity Investigation : Research has focused on its potential antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Medicine

- Lead Compound Exploration : It is being explored as a lead compound for pharmaceuticals targeting diseases such as cancer and infections.

Industry

- Specialty Chemicals Production : Utilized in creating specialty chemicals with tailored properties for various applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Mycobacterium smegmatis

In studies, it has shown low minimum inhibitory concentrations (MICs), suggesting its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that it inhibits the growth of cancer cell lines such as A549 (lung cancer). Compounds derived from indole structures have been evaluated for their cytotoxic effects against rapidly dividing cells, indicating therapeutic potential in oncology.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties by modulating inflammatory pathways, although specific mechanisms are still under investigation.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

-

Synthesis Methodology :

- Multi-step synthesis involving Fischer indole synthesis followed by Vilsmeier-Haack reaction techniques allows for creating derivatives with varied biological activities.

-

Biological Evaluation :

- In vitro assays have shown that derivatives can inhibit RNA-dependent RNA polymerase (RdRp), crucial for viral replication in pathogens such as SARS-CoV-2.

-

Potential Drug Development :

- Ongoing research aims to explore its potential as a lead compound for drug development targeting infectious diseases or enzyme inhibition.

作用机制

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group and acetamide moiety may contribute to the compound’s binding affinity and specificity for its target. The exact pathways involved may vary depending on the specific application and target.

相似化合物的比较

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Calculated based on molecular formula C₁₄H₁₅N₂O₃.

Key Observations :

Crystallographic and Spectral Insights

- The orthorhombic crystal system observed in (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide highlights how substituents influence packing and stability. The target’s 2-methoxyethyl group may adopt flexible conformations, reducing crystallinity compared to rigid aryl analogs.

生物活性

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound with a distinctive indole structure, characterized by a formyl group and a methoxyethyl substituent. Its molecular formula is C₁₄H₁₆N₂O₃, and it has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound exhibits several key physical properties:

- Molecular Weight : Approximately 260.3 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 520.2ºC at 760 mmHg

- Flash Point : 268.4ºC

These properties suggest that the compound has favorable characteristics for biological applications due to its stability and solubility profile .

The biological activity of this compound is believed to be mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the formyl group at the 3-position of the indole ring enhances its reactivity, while the methoxyethyl group increases solubility and bioactivity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Mycobacterium smegmatis

In one study, it demonstrated a low minimum inhibitory concentration (MIC) against MRSA, highlighting its potential as an antibacterial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported that it inhibits the growth of cancer cell lines such as A549 (lung cancer) and others. For instance, compounds derived from indole structures have been evaluated for their cytotoxic effects against rapidly dividing cells, indicating potential therapeutic applications in oncology .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, there is emerging evidence that this compound may possess anti-inflammatory properties. The mechanism by which it exerts these effects involves modulation of inflammatory pathways, although specific details are still under investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-formyl-1H-indol-1-yl)acetamide | Lacks the methoxyethyl moiety | Less lipophilic than the target compound |

| 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | Contains a methyl group at the 2-position | Alters steric properties |

| 2-(3-formyl-1H-indol-1-yl)-N,N-dipropylacetamide | Contains dipropyl instead of methoxyethyl | Different lipophilicity and solubility profile |

| 2-(3-formyl-1H-indol-1-yl)propanoic acid | Has a carboxylic acid group | Affects acidity and reactivity |

This comparison illustrates the unique balance of hydrophilic and lipophilic properties in this compound, making it a versatile candidate for further development .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methodology : The synthesis typically involves Fischer indole synthesis followed by formylation using Vilsmeier-Haack reaction techniques. This multi-step process allows for the creation of derivatives with varied biological activities .

- Biological Evaluation : In vitro assays have shown that derivatives of this compound can inhibit RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication in pathogens such as SARS-CoV-2 .

- Potential Drug Development : Given its diverse biological activities, there is ongoing research into its potential as a lead compound for drug development targeting infectious diseases or enzyme inhibition .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide?

- Methodology :

- Step 1 : Synthesize the indole core with a formyl group at position 2. This can be achieved via Vilsmeier-Haack formylation using POCl₃ and DMF on 1H-indole derivatives .

- Step 2 : Introduce the acetamide side chain. React the formylated indole with chloroacetyl chloride in the presence of a base (e.g., pyridine), followed by substitution with 2-methoxyethylamine under reflux in anhydrous THF .

- Key parameters : Optimize reaction time (8–12 hours) and temperature (60–80°C) to avoid over-oxidation of the formyl group. Purification via column chromatography (EtOAc/hexane, 3:7) yields >70% purity .

Q. How is the compound characterized spectroscopically?

- Analytical techniques :

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. The methoxyethyl group shows a triplet at δ 3.4–3.6 ppm (OCH₂) and a singlet at δ 3.2 ppm (OCH₃) .

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of acetamide) and 2800–2900 cm⁻¹ (C-H of methoxy group) confirm functional groups .

- HRMS : Molecular ion peak [M+H]⁺ at m/z 273.1234 (calculated for C₁₄H₁₆N₂O₃) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Experimental design :

- Catalyst screening : Use KI/K₂CO₃ in DMF to enhance nucleophilic substitution efficiency during acetamide formation .

- Solvent effects : Replace THF with DMF for higher solubility of intermediates, reducing side-product formation .

- Reaction monitoring : Employ TLC (silica gel, UV detection) to track formylation and amidation steps, ensuring >90% conversion before quenching .

Q. What strategies resolve contradictions in reported biological activity data for indole-acetamide derivatives?

- Case study : Discrepancies in antioxidant activity (e.g., DPPH assay IC₅₀ values ranging from 12 µM to >100 µM):

- Root cause analysis : Substituent positioning (e.g., methoxy vs. formyl groups) alters electron density, affecting radical scavenging efficiency .

- Validation : Repeat assays under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., ascorbic acid) to minimize variability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Variable groups : Modify the methoxyethyl chain (e.g., replace with hydroxyethyl or phenyl groups) and assess changes in solubility and receptor binding .

- Assays : Test derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization or cytotoxicity via MTT assays (IC₅₀ values reported in µM ranges) .

Methodological Guidance

Q. What experimental precautions are critical during synthesis?

- Handling formyl group : Store intermediates under nitrogen to prevent oxidation. Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis .

- Safety : POCl₃ and chloroacetyl chloride are corrosive; reactions must be conducted in a fume hood with PPE .

Q. How to address low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。